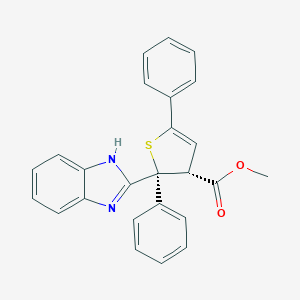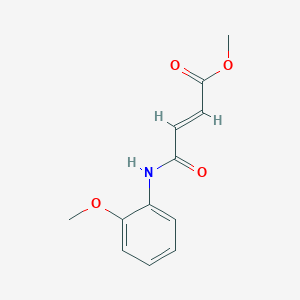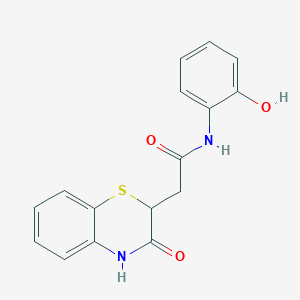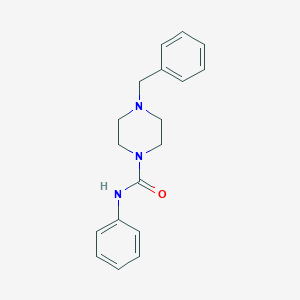
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a carboxylate ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Construction of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The benzimidazole and thiophene moieties can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzimidazole ring, potentially reducing it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
Methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzimidazole and thiophene rings can interact with various enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate: can be compared to other benzimidazole or thiophene derivatives.
Benzimidazole Derivatives: Known for their antimicrobial and antiparasitic activities.
Thiophene Derivatives: Often used in organic electronics and as pharmaceutical agents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C25H20N2O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-2,5-diphenyl-3H-thiophene-3-carboxylate |
InChI |
InChI=1S/C25H20N2O2S/c1-29-23(28)19-16-22(17-10-4-2-5-11-17)30-25(19,18-12-6-3-7-13-18)24-26-20-14-8-9-15-21(20)27-24/h2-16,19H,1H3,(H,26,27)/t19-,25+/m1/s1 |
InChI Key |
HHNRIJCKQMJWDO-CLOONOSVSA-N |
SMILES |
COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Isomeric SMILES |
COC(=O)[C@H]1C=C(S[C@]1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Canonical SMILES |
COC(=O)C1C=C(SC1(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)







